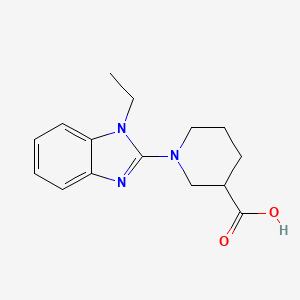

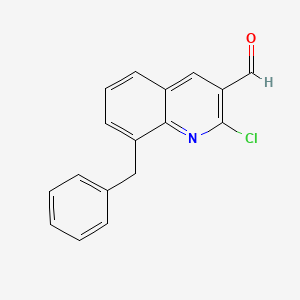

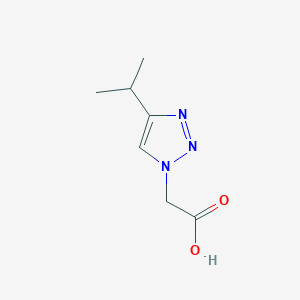

![molecular formula C8H12F3N3 B1320234 1-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-2-amine CAS No. 1006483-37-9](/img/structure/B1320234.png)

1-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-2-amine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "1-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-2-amine" is a derivative of the pyrazole class, which is known for its diverse biological activities. Pyrazole derivatives are of significant interest in medicinal chemistry due to their potential therapeutic applications. The compound is characterized by the presence of a trifluoromethyl group and a methyl group on the pyrazole moiety, which could influence its chemical behavior and biological activity.

Synthesis Analysis

The synthesis of pyrazole derivatives can be achieved through various methods. For instance, the synthesis of 5-(3-aryl-1H-pyrazol-5-yl)-2-(6-methoxy-3-methylbenzofuran-2-yl)-1,3,4-oxadiazole derivatives involves the reaction of 6-methoxy-3-methylbenzofuran-2-carboxylic acid with ethyl 3-aryl-1H-pyrazole-5-carboxylate . Another efficient synthesis method for 5-(trifluoromethyl)-N-alkyl-1-(3-phenylisoquinoline-1-yl)-1H-pyrazole-4-carboxamides is reported using TBTU as a catalyst and diisopropyl ethylamine as a base in acetonitrile at room temperature . These methods highlight the versatility in synthesizing pyrazole derivatives, which could be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives can be determined using various spectroscopic techniques. For example, the spatial structure of a related compound was determined using X-ray diffraction analysis . The presence of substituents on the pyrazole ring, such as the trifluoromethyl and methyl groups, can significantly affect the molecular geometry and electronic distribution, potentially influencing the compound's reactivity and interaction with biological targets.

Chemical Reactions Analysis

Pyrazole derivatives can undergo a range of chemical reactions. The reactivity of these compounds can be influenced by the substituents attached to the pyrazole ring. For instance, reactions of methyl 3,3,3-trifluoro-2-(pyridin-2-ylimino)propanoates with various nucleophiles led to the formation of different acyclic and heterocyclic N-substituted 2-aminopyridine derivatives . This demonstrates the potential for the compound to participate in nucleophilic substitution reactions, given the presence of an amine group that could act as a nucleophile or be modified.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives can be influenced by their molecular structure. The absorption and emission spectra of these compounds can vary depending on the substituents in the N-1 position of the pyrazole moiety and are also affected by solvent polarity . The presence of a trifluoromethyl group is known to impart unique properties to molecules, such as increased lipophilicity and metabolic stability, which could be relevant for the pharmacokinetic profile of the compound. Additionally, the antimicrobial activity of related pyrazole derivatives has been evaluated, indicating that these compounds can exhibit significant to moderate biological activity .

科学研究应用

-

Agrochemical and Pharmaceutical Industries

- Summary of Application : Trifluoromethylpyridines are used as a key structural motif in active agrochemical and pharmaceutical ingredients . They are used in the protection of crops from pests .

- Methods of Application : The synthesis and applications of trifluoromethylpyridine (TFMP) and its derivatives are used in these industries . The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

- Results or Outcomes : More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval .

-

Organic Synthesis

- Summary of Application : Functionalized 1-Methyl-3/5-(trifluoromethyl)-1H-pyrazoles are synthesized for various applications .

- Methods of Application : The synthesis involves lithiation in flow followed by trapping in batch with a series of electrophiles .

- Results or Outcomes : The synthesis is scalable and efficient, and it provides access to the desired compounds .

-

Cancer Research

- Summary of Application : Protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK) is implicated in tumorigenesis and cancer cell survival .

- Methods of Application : Small molecule inhibitors are used to inhibit PERK .

- Results or Outcomes : The search for small molecule inhibitors is ongoing .

-

Pharmaceutical Industry

- Summary of Application : Trifluoromethyl group-containing drugs have been approved by the FDA over the last 20 years . They exhibit numerous pharmacological activities .

- Methods of Application : The synthesis and applications of trifluoromethyl group-containing drugs are used in the pharmaceutical industry .

- Results or Outcomes : More than 50 percent of the best-selling drug molecules approved by the US Food and Drug Administration (FDA) contain fluorine or fluorine-containing functional groups .

-

Synthesis of Functionalized Pyrazoles

- Summary of Application : Functionalized 1-Methyl-3/5-(trifluoromethyl)-1H-pyrazoles are synthesized for various applications .

- Methods of Application : The synthesis involves lithiation in flow followed by trapping in batch with a series of electrophiles .

- Results or Outcomes : The synthesis is scalable and efficient, and it provides access to the desired compounds .

-

Antibacterial Activity

- Summary of Application : Triazolo [4,3- a ]pyrazine derivatives, which contain the trifluoromethyl group, have a wide range of biological activities, including antibacterial properties .

- Methods of Application : The synthesis and applications of trifluoromethyl group-containing triazolo [4,3- a ]pyrazine derivatives are used in antibacterial research .

- Results or Outcomes : These compounds are important in drug discovery programs .

-

FDA-Approved Drugs

- Summary of Application : Trifluoromethyl group-containing drugs have been approved by the FDA over the last 20 years . They exhibit numerous pharmacological activities .

- Methods of Application : The synthesis and applications of trifluoromethyl group-containing drugs are used in the pharmaceutical industry .

- Results or Outcomes : More than 50 percent of the best-selling drug molecules approved by the US Food and Drug Administration (FDA) contain fluorine or fluorine-containing functional groups .

-

Synthesis of Functionalized Pyrazoles

- Summary of Application : Functionalized 1-Methyl-3/5-(trifluoromethyl)-1H-pyrazoles are synthesized for various applications .

- Methods of Application : The synthesis involves lithiation in flow followed by trapping in batch with a series of electrophiles .

- Results or Outcomes : The synthesis is scalable and efficient, and it provides access to the desired compounds .

-

Antibacterial Activity

- Summary of Application : Triazolo [4,3- a ]pyrazine derivatives, which contain the trifluoromethyl group, have a wide range of biological activities, including antibacterial properties .

- Methods of Application : The synthesis and applications of trifluoromethyl group-containing triazolo [4,3- a ]pyrazine derivatives are used in antibacterial research .

- Results or Outcomes : These compounds are important in drug discovery programs .

属性

IUPAC Name |

1-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]propan-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12F3N3/c1-5(12)4-14-6(2)3-7(13-14)8(9,10)11/h3,5H,4,12H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXFMAMDNAXJWKL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1CC(C)N)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12F3N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-2-amine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

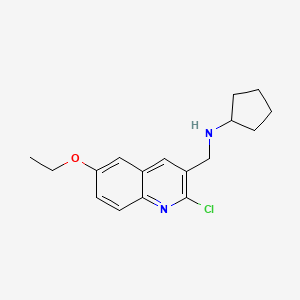

![[1-(2-Chloro-acetyl)-3-oxo-piperazin-2-yl]-acetic acid ethyl ester](/img/structure/B1320157.png)

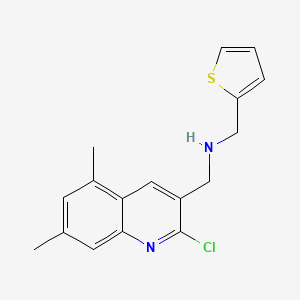

![4H-Thieno[3,2-b]pyrrole-5-carboxamide](/img/structure/B1320164.png)

![6-Methoxy-3-[(2-o-tolyl-ethylamino)-methyl]-1H-quinolin-2-one](/img/structure/B1320177.png)

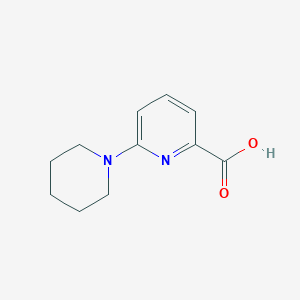

![2-[(Tetrahydro-2-furanylmethyl)amino]-nicotinic acid](/img/structure/B1320179.png)

![7-Chloro-2-(4-chloro-phenyl)-5-phenyl-pyrazolo[1,5-a]pyrimidine](/img/structure/B1320181.png)